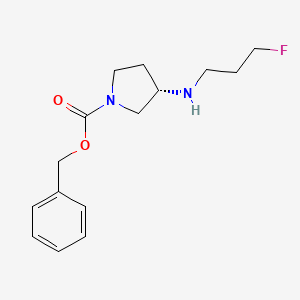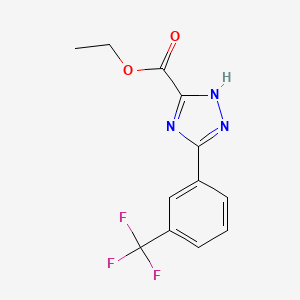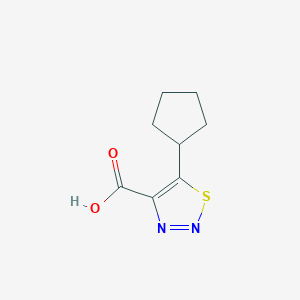
5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound with a molecular formula of C8H10N2O2S and a molecular weight of 198.24 g/mol . This compound features a thiadiazole ring, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized using a suitable oxidizing agent such as bromine or iodine to yield the thiadiazole ring . The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound can induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Known for its antimicrobial activity.
4-Trifluoromethyl-1,2,3-thiadiazole-5-carboxylic acid: Exhibits antifungal and cytotoxic activities.
Uniqueness
5-Cyclopentyl-1,2,3-thiadiazole-4-carboxylic acid is unique due to its cyclopentyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other thiadiazole derivatives and may contribute to its specific interactions with molecular targets .
Propiedades
Fórmula molecular |
C8H10N2O2S |
|---|---|
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
5-cyclopentylthiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2S/c11-8(12)6-7(13-10-9-6)5-3-1-2-4-5/h5H,1-4H2,(H,11,12) |
Clave InChI |
HGQZLSRQFFHPGH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=C(N=NS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


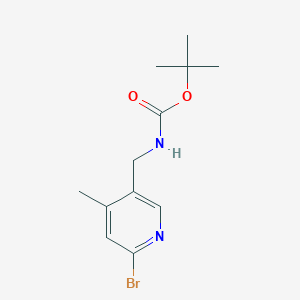

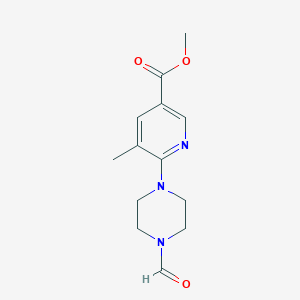
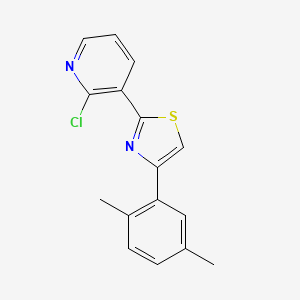
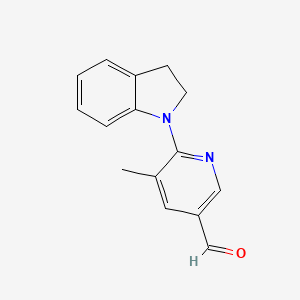

![3-((2-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B15056875.png)

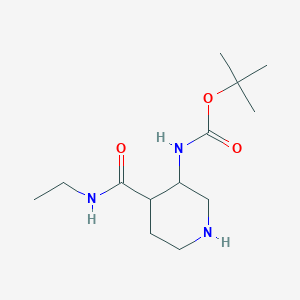
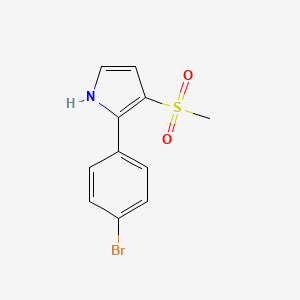
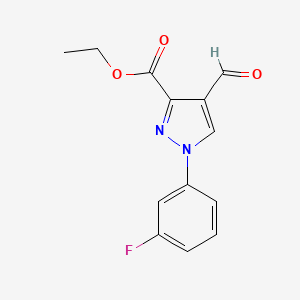
![Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate](/img/structure/B15056920.png)
